molecular formula C24H28N4O4 B1682741 替曼格雷 CAS No. 887936-68-7

替曼格雷

货号 B1682741
CAS 编号: 887936-68-7
分子量: 436.5 g/mol
InChI 键: ZEOQUKRCASTCFR-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Temanogrel, also known as APD791, is an oral small molecule inverse agonist of the serotonin 2A (5-HT2A) receptor . It has potent activity on platelets and vascular smooth muscle . It is currently being investigated in clinical studies .


Molecular Structure Analysis

Temanogrel has a molecular formula of C24H28N4O4 . Its average mass is 436.504 Da and its monoisotopic mass is 436.211060 Da . It contains a total of 63 bonds, including 35 non-H bonds, 18 multiple bonds, 8 rotatable bonds, 1 double bond, 17 aromatic bonds, 1 five-membered ring, 3 six-membered rings, 1 secondary amide (aromatic), 1 tertiary amine (aliphatic), and 1 ether (aliphatic) .


Chemical Reactions Analysis

Temanogrel is a highly selective 5-HT2A receptor antagonist with a Ki of 4.9 nM . It inhibits inositol phosphate accumulation with an IC50 of 5.2 nM . It exhibits potent inhibition of serotonin-mediated amplification of ADP-stimulated human and dog platelet aggregation .


Physical And Chemical Properties Analysis

Temanogrel has a molecular formula of C24H28N4O4 . Its average mass is 436.504 Da and its monoisotopic mass is 436.211060 Da .

科学研究应用

Coronary Microvascular Obstruction (cMVO) Treatment

  • Application Summary: Temanogrel is being evaluated for its potential to treat coronary microvascular obstruction (cMVO) in patients undergoing percutaneous coronary intervention (PCI) . cMVO is a condition characterized by the failure to achieve full myocardial or microcirculatory reperfusion despite resolution of epicardial coronary occlusion and flow by a PCI .
  • Methods of Application: The Phase 2 trial is a multicenter, randomized, double-blind, placebo-controlled study conducted in the US, Australia, Sweden, Netherlands, and UK . The primary endpoint is the change in Index of Microcirculatory Resistance (IMR) from baseline (prior to administration of study treatment) to post-PCI on day 1 .
  • Results/Outcomes: The trial is expected to enroll 99 participants . The results are expected during the second half of 2022 .

Raynaud’s Phenomenon Treatment

  • Application Summary: Temanogrel is being investigated for its potential to reduce the symptoms of Raynaud’s phenomenon in patients who also have systemic sclerosis . It is designed to prevent the constriction of blood vessels by selectively inhibiting the effects of a molecule called serotonin .
  • Methods of Application: The proposed study plans to assess the effects of Temanogrel on blood flow in the hands of patients with Raynaud’s phenomenon . The study will be conducted in 2 stages (Stage A and Stage B) .
  • Results/Outcomes: The results of this study are not yet available .

安全和危害

Temanogrel has been studied in phase I clinical trials in healthy subjects to assess its pharmacokinetics, pharmacodynamics, and safety . It has been evaluated for safety, tolerability, and effect on microvascular obstruction in adult participants undergoing percutaneous coronary intervention .

未来方向

Temanogrel is currently in Phase 2 for the treatment of microvascular obstruction and Raynaud’s phenomenon secondary to systemic sclerosis . The primary endpoint of the study will be measured by the change in Index of Microcirculatory Resistance on day 1 post-PCI compared to baseline . The trial is expected to enroll 99 participants . The availability of the Phase 2 data is expected during the second half of 2022 .

属性

IUPAC Name

3-methoxy-N-[3-(2-methylpyrazol-3-yl)-4-(2-morpholin-4-ylethoxy)phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O4/c1-27-22(8-9-25-27)21-17-19(26-24(29)18-4-3-5-20(16-18)30-2)6-7-23(21)32-15-12-28-10-13-31-14-11-28/h3-9,16-17H,10-15H2,1-2H3,(H,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEOQUKRCASTCFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=C(C=CC(=C2)NC(=O)C3=CC(=CC=C3)OC)OCCN4CCOCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70237321
Record name Temanogrel
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70237321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

436.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

APD791 targets the 5-HT2A serotonin receptor, blocking the signal of serotonin, which facilitates thrombosis.
Record name APD791
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05227
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Temanogrel

CAS RN

887936-68-7
Record name Temanogrel [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0887936687
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Temanogrel
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70237321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TEMANOGREL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F42Z27575A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A mixture of 3-(2-methyl-2H-pyrazol-3-yl)-4-(2-morpholin-4-yl-ethoxy)-phenylamine (120 mg, 0.40 mmole), 3-methoxy-benzoyl chloride (81 mg, 0.48 mmole), and triethylamine (0.1 mL, 0.79 mmole) in 5 mL THF was stirred at room temperature for 10 minutes. The mixture was purified by HPLC to give the title compound as a white solid (TFA salt, 88 mg, 51%). 1H NMR (Acetone-d6, 400 MHz) 2.99-3.21 (m, 2H), 3.22-3.45 (m, 2H), 3.66 (t, J=4.80 Hz, 2H), 3.75 (s, 3H), 3.85 (s, 3H), 3.79-3.89 (m, 4H), 4.58 (t, J=4.80 Hz, 2H), 6.29 (d, J=2.02 Hz 1H), 7.13 (dd, J=8.34, 2.53 Hz, 1H), 7.22 (d, J=8.84 Hz, 1H), 7.42 (t, J=7.83 Hz, 1H), 7.47 (d, J=1.77 Hz, 1H), 7.52 (t, J=1.77 Hz, 1H), 7.56 (d, J=7.07 Hz, 1H), 7.80-7.83 (m, 1H), 7.91-7.96 (m, 1H), 9.54 (s, NH). Exact mass calculated for C24H28N4O4 436.2. found 437.5 (MH+).
Name
3-(2-methyl-2H-pyrazol-3-yl)-4-(2-morpholin-4-yl-ethoxy)-phenylamine
Quantity
120 mg
Type
reactant
Reaction Step One
Quantity
81 mg
Type
reactant
Reaction Step One
Quantity
0.1 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Yield
51%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Temanogrel
Reactant of Route 2
Reactant of Route 2
Temanogrel
Reactant of Route 3
Reactant of Route 3
Temanogrel
Reactant of Route 4
Reactant of Route 4
Temanogrel
Reactant of Route 5
Reactant of Route 5
Temanogrel
Reactant of Route 6
Reactant of Route 6
Temanogrel

Citations

For This Compound
17
Citations
HAM Mucke - ASSAY and Drug Development Technologies, 2018 - liebertpub.com
… (MDL 100,907), eplivanserin (S-46349B), glemanserin, cianserin, fananserin, pruvanserin (all of these have been discontinued from development), nelotanserin, and temanogrel (under …
Number of citations: 3 www.liebertpub.com
E Lenci, L Calugi, A Trabocchi - ACS Chemical Neuroscience, 2021 - ACS Publications
… (53) As 5-HT 2A is involved in the reduction of thrombus formation, by inhibiting the inositol phosphate accumulation, temanogrel entered Phase I clinical trial as a potential antiplatelet …
Number of citations: 28 pubs.acs.org
K Vaidya, B Tucker, S Patel, MKC Ng - Cells, 2021 - mdpi.com
In acute coronary syndrome (ACS) patients, restoring epicardial culprit vessel patency and flow with percutaneous coronary intervention or coronary artery bypass grafting has been the …
Number of citations: 6 www.mdpi.com
CT O'Connor, TJ Kiernan, BP Yan - Expert Opinion on …, 2015 - Taylor & Francis
Introduction: Ischemic heart disease is the most common cause of death worldwide. Despite improvements in interventional and pharmacological therapy for acute coronary syndrome (…
Number of citations: 3 www.tandfonline.com
FO Alenazy, MR Thomas - Platelets, 2021 - Taylor & Francis
Acute coronary syndromes (ACS) are a global cause of mortality and morbidity that affect millions of lives worldwide. Following atherosclerotic plaque rupture, platelet activation and …
Number of citations: 19 www.tandfonline.com
S Shah, T Nayfeh, B Hasan, M Urtecho, M Firwana… - Chest, 2022 - Elsevier
BACKGROUND The management of patients who are receiving chronic oral anticoagulation therapy and require an elective surgery or invasive procedure is a common clinical scenario…
Number of citations: 3 www.sciencedirect.com
MMS Sim, S Shiferawe, JP Wood - Frontiers in Cardiovascular …, 2023 - ncbi.nlm.nih.gov
Antithrombotic therapy is a delicate balance between the benefits of preventing a thrombotic event and the risks of inducing a major bleed. Traditional approaches have included …
Number of citations: 5 www.ncbi.nlm.nih.gov
P Gresele, S Momi - Biochemical Pharmacology, 2022 - Elsevier
Platelets are the main effectors of the thrombotic events occurring at a ruptured atherosclerotic plaque and therefore antiplatelet agents are the mainstay of antithrombotic treatment for …
Number of citations: 4 www.sciencedirect.com
JA Maclean, SM Schoenwaelder - Serotonin, 2019 - Elsevier
The discovery of serotonin in platelets in the 1950s heralded a new era of research in the study of blood clot formation. Platelets, which represent the cellular components in the blood …
Number of citations: 14 www.sciencedirect.com
OPR Dev - Org. Process Res. Dev, 2007 - apisynthesisint.blogspot.in
DR ANTHONY MELVIN CRASTO, WorldDrugTracker, hel** millions, A 90% paralysed man in action for you, I am suffering from transverse mylitis and bound to a wheel chair, With …
Number of citations: 0 apisynthesisint.blogspot.in

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。